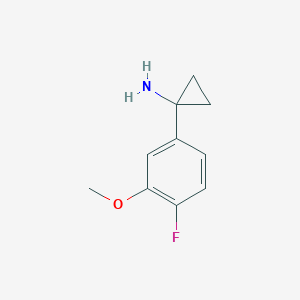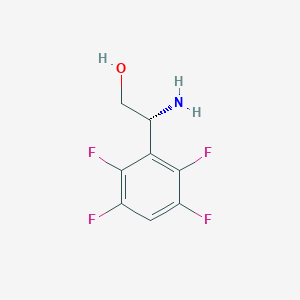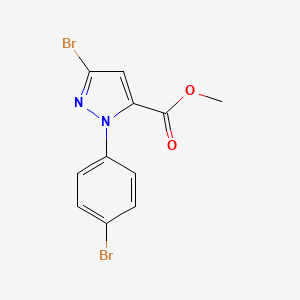
methyl3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine atoms at the 3 and 4 positions of the phenyl and pyrazole rings, respectively, and a carboxylate ester group at the 5 position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-amino-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate.
Oxidation: Formation of 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-methanol.
Applications De Recherche Scientifique
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ester group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- 3-Bromo-1-phenyl-1H-pyrazole-5-carboxylate
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties
Propriétés
Formule moléculaire |
C11H8Br2N2O2 |
|---|---|
Poids moléculaire |
360.00 g/mol |
Nom IUPAC |
methyl 5-bromo-2-(4-bromophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-17-11(16)9-6-10(13)14-15(9)8-4-2-7(12)3-5-8/h2-6H,1H3 |
Clé InChI |
DCZBSMWSMGHLDA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NN1C2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



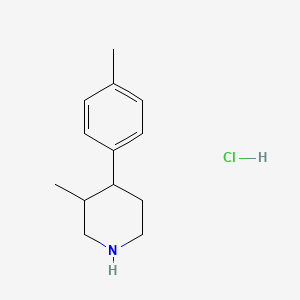
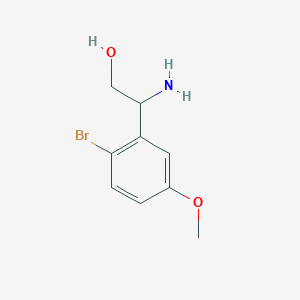
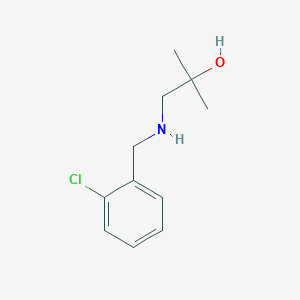

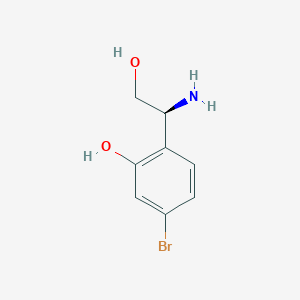
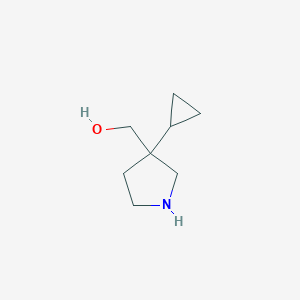

![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
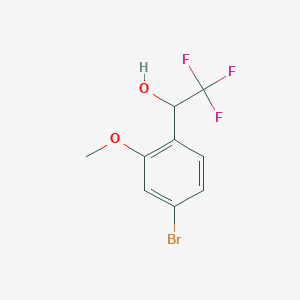
![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)

